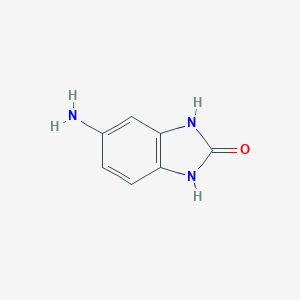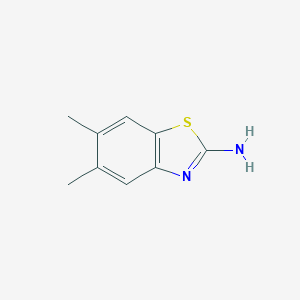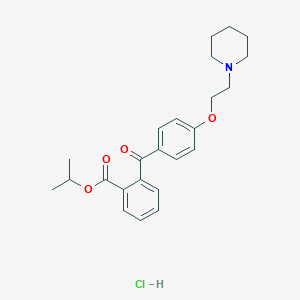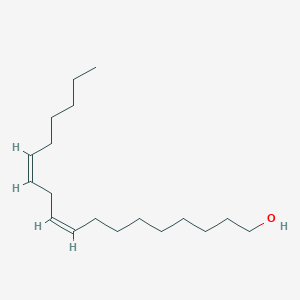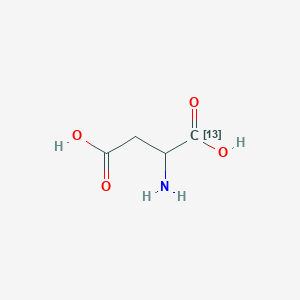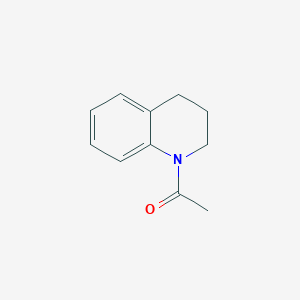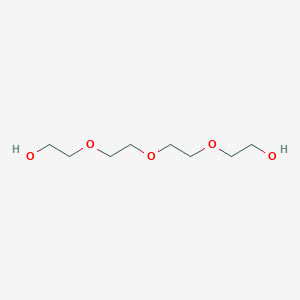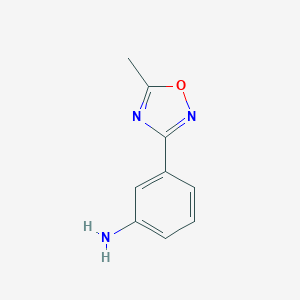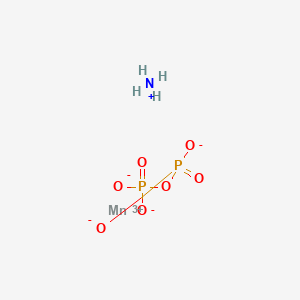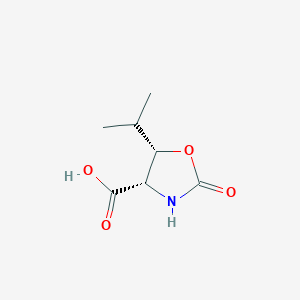
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid, also known as OPC-17116, is a synthetic compound that belongs to the oxazolidinone class of antibiotics. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in treating bacterial infections.
Wirkmechanismus
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid binds to the peptidyl transferase center of the 50S ribosomal subunit, preventing the formation of peptide bonds between amino acids during protein synthesis. This leads to the accumulation of incomplete proteins and ultimately bacterial cell death.
Biochemische Und Physiologische Effekte
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid has been shown to have a broad spectrum of activity against gram-positive bacteria, including those that are resistant to other antibiotics. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid is that it has a relatively simple synthesis process and can be produced on a large scale. Additionally, its broad spectrum of activity and low toxicity make it a promising candidate for clinical use. However, one limitation is that it has not yet been extensively studied in clinical trials and its efficacy and safety in humans is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid. One area of interest is its potential use in combination therapy with other antibiotics to enhance its antibacterial activity. Another area of interest is the development of new analogs of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid with improved pharmacokinetic properties and activity against a broader range of bacteria. Additionally, further studies are needed to fully understand the safety and efficacy of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid in humans and its potential use in clinical settings.
Synthesemethoden
The synthesis of (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid involves the reaction of proline with acrolein in the presence of a catalyst to form an intermediate, which is then reacted with a ketone to form the final product. The synthesis process is relatively straightforward and can be carried out on a large scale, making (4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid a promising candidate for commercial production.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid has been extensively studied for its antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It works by inhibiting bacterial protein synthesis by binding to the 50S subunit of the ribosome, preventing the formation of peptide bonds and ultimately leading to bacterial cell death.
Eigenschaften
CAS-Nummer |
125473-34-9 |
|---|---|
Produktname |
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic Acid |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(4S,5S)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5-/m0/s1 |
InChI-Schlüssel |
SFEWQLMXSWYMJK-WHFBIAKZSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@H](NC(=O)O1)C(=O)O |
SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
Kanonische SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
Synonyme |
4-Oxazolidinecarboxylicacid,5-(1-methylethyl)-2-oxo-,(4S-cis)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



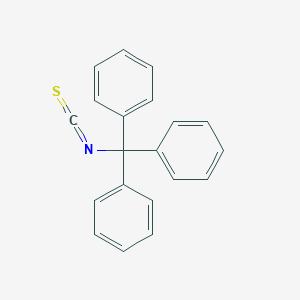
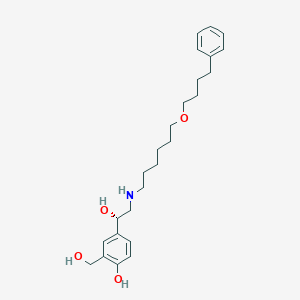
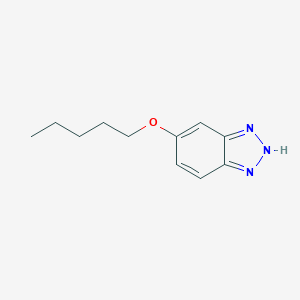
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
